3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-22(2,3)18-7-5-17(6-8-18)21(29)27-15-13-26(14-16-27)19-9-10-20(25-24-19)28-12-4-11-23-28/h4-12H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMRMJBGHYXMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the pyrazole and pyridazine rings. Common reagents used in these reactions include tert-butylbenzoyl chloride, piperazine, and pyrazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Chemical Reactions Analysis
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other substituents. .
Scientific Research Applications
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The piperazine and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
- The target compound’s piperazine ring (vs. piperidine in ) introduces two nitrogen atoms, enabling hydrogen bonding and protonation at physiological pH, which may enhance solubility and target engagement.
Substituent Effects on Bioactivity
- The 4-tert-butylbenzoyl group in the target compound increases steric bulk compared to smaller substituents like 4-chlorophenyl or biphenylsulfonyl . This bulk may improve selectivity for larger binding pockets but could reduce metabolic stability due to higher lipophilicity.
- Halogenated aryl groups (e.g., bromo, fluoro in ) enhance electronic interactions (e.g., dipole-dipole, halogen bonding) with protein targets, as seen in kinase inhibitors like the p38α MAPK complex (PDB: 4EWQ) .
Pyrazole Modifications
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution).
- Temperature control during coupling to minimize side reactions.
- Nitrogen atmosphere to prevent oxidative degradation .
Basic: Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?
Methodological Answer:
- 1H NMR : Identifies substitution patterns (e.g., pyridazine protons at δ 7.8–8.2 ppm in DMSO-d6) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C23H28N6O: 412.2; observed: 413.2 [M+H]+) .
- HPLC : Assesses purity using a C18 column with 70:30 acetonitrile/water mobile phase (retention time ~8.2 min) .
Q. Critical Data Contradictions :
- Conflicting reports on optimal temperatures (80°C vs. 100°C) may arise from differing solvent purity or reagent grades. Replicate conditions with rigorously dried solvents .
Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from in vitro parent compound activity .
- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo plasma levels, accounting for protein binding .
- Cell Line Validation : Compare results across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out model-specific artifacts .
Q. Experimental Design Example :
| Variable | In Vitro Approach | In Vivo Adjustment |
|---|---|---|
| Concentration | 1–100 µM in buffer | Adjusted for bioavailability (e.g., 10 mg/kg) |
| Exposure Time | 24–72 hr | Chronic dosing (7–14 days) |
Basic: What structural features suggest interactions with neurotransmitter receptors?
Methodological Answer:
- Piperazine moiety : Known to bind serotonin (5-HT) and dopamine receptors via hydrogen bonding with conserved aspartate residues .
- Pyridazine core : Mimics purine bases, enabling potential adenosine receptor antagonism .
- tert-Butylbenzoyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
Q. Supporting Data :
- Molecular docking simulations show strong affinity for 5-HT2A (binding energy: -9.2 kcal/mol) .
Advanced: How should stability studies be designed to evaluate degradation pathways?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.
- Oxidative stress (3% H2O2, 25°C).
- Photolytic stress (ICH Q1B guidelines: 1.2 million lux·hr) .
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed tert-butyl group at m/z 356.1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
